molecular formula C21H19ClN4O4S2 B2364644 2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 1111434-16-2

2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2364644
CAS No.: 1111434-16-2
M. Wt: 490.98
InChI Key: YXHJAOQQXRNZEG-UHFFFAOYSA-N
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Description

2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8400^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrimido[5,4-c][2,1]benzothiazin core

Scientific Research Applications

2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:

Preparation Methods

The synthesis of 2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimido[5,4-c][2,1]benzothiazin core, followed by the introduction of the chloro and methyl groups. The final steps involve the thioether formation and the acetamide linkage with the ethoxyphenyl group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimido[5,4-c][2,1]benzothiazin core can interact with active sites of enzymes, potentially inhibiting their activity. The chloro and ethoxyphenyl groups may enhance binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar compounds include other pyrimido[5,4-c][2,1]benzothiazin derivatives with different substituents. For example:

Properties

IUPAC Name

2-(8-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4S2/c1-3-30-15-7-5-14(6-8-15)24-19(27)12-31-21-23-11-18-20(25-21)16-9-4-13(22)10-17(16)26(2)32(18,28)29/h4-11H,3,12H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHJAOQQXRNZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=C(C=C(C=C4)Cl)N(S3(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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